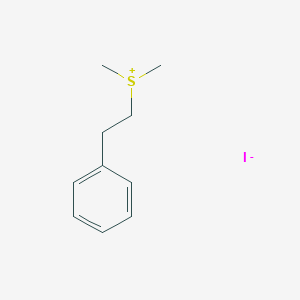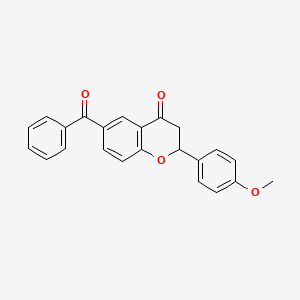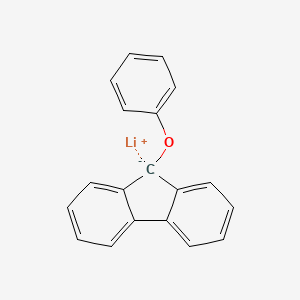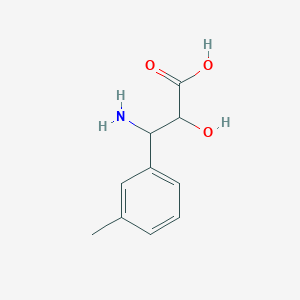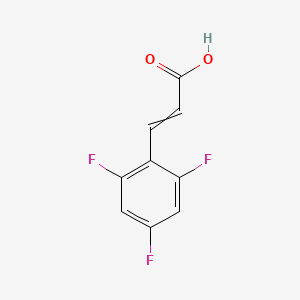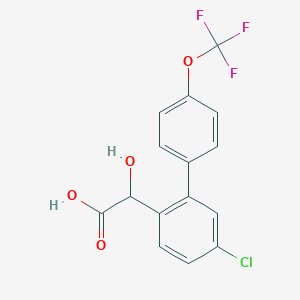![molecular formula C10H13N3S B14070362 Hydrazinecarbothioamide, 2-[(4-ethylphenyl)methylene]- CAS No. 61356-15-8](/img/structure/B14070362.png)
Hydrazinecarbothioamide, 2-[(4-ethylphenyl)methylene]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrazinecarbothioamide, 2-[(4-ethylphenyl)methylene]- is a chemical compound with a complex structure that includes a hydrazine group attached to a thiourea moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Hydrazinecarbothioamide, 2-[(4-ethylphenyl)methylene]- typically involves the reaction of appropriate isothiocyanates with hydrazine or its derivatives. For instance, N-(3-chlorophenyl)hydrazinecarbothioamide can be prepared by reacting 1-chloro-3-isothiocyanatobenzene with hydrazine hydrate. These synthetic routes often involve condensation reactions and can be tailored to introduce different substituents, leading to a diverse array of compounds with potential pharmacological activities.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the available literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: Hydrazinecarbothioamide, 2-[(4-ethylphenyl)methylene]- undergoes various chemical reactions, including oxidation, reduction, and substitution. It is often used as a building block for the synthesis of different heterocycles such as 1,3,4-thiadiazoles and 1,3,4-thiadiazepines .
Common Reagents and Conditions: Common reagents used in these reactions include 2-(bis(methylthio)methylene)malononitrile and ethyl 2-cyano-3,3-bis(methylthio)acrylate . These reactions are influenced by factors such as temperature and the nature of the starting materials, which can lead to different products under varying conditions .
Major Products Formed: The major products formed from these reactions include various heterocyclic compounds such as pyrazoles, triazoles, and thiadiazoles . These products are often characterized using spectroscopic methods such as infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) .
Scientific Research Applications
Hydrazinecarbothioamide, 2-[(4-ethylphenyl)methylene]- has diverse applications in scientific research. It is used in the synthesis of various heterocyclic compounds with potential biological activities. These compounds have been studied for their anticancer, antioxidant, and antimicrobial properties . For instance, derivatives of this compound have shown potent anticancer activity by targeting the PI3K/Akt/mTOR signaling pathway, inhibiting tumor survival, inducing apoptosis, and causing cell cycle arrest in cancer cell lines .
Mechanism of Action
The mechanism of action of Hydrazinecarbothioamide, 2-[(4-ethylphenyl)methylene]- involves its interaction with molecular targets and pathways within cells. For example, some derivatives of this compound have been shown to modulate the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation . By inhibiting this pathway, the compound can induce apoptosis and inhibit tumor growth .
Comparison with Similar Compounds
Uniqueness: What sets Hydrazinecarbothioamide, 2-[(4-ethylphenyl)methylene]- apart from other similar compounds is its specific structure, which includes a hydrazone moiety and an aromatic ring.
Properties
CAS No. |
61356-15-8 |
|---|---|
Molecular Formula |
C10H13N3S |
Molecular Weight |
207.30 g/mol |
IUPAC Name |
[(4-ethylphenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C10H13N3S/c1-2-8-3-5-9(6-4-8)7-12-13-10(11)14/h3-7H,2H2,1H3,(H3,11,13,14) |
InChI Key |
GHYBFTMRZWJKKV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C=NNC(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


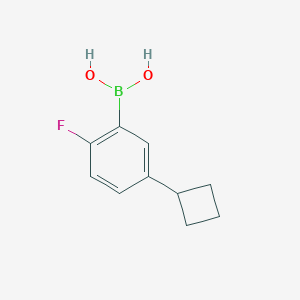

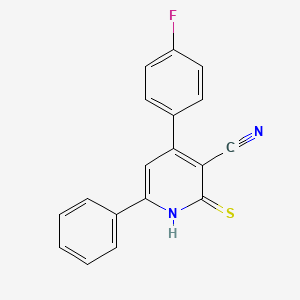
![2-[(Tributylsilyl)oxy]phenol](/img/structure/B14070310.png)
